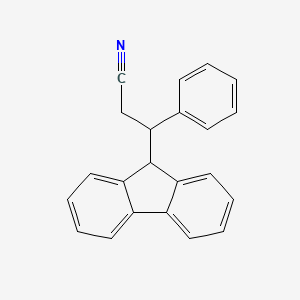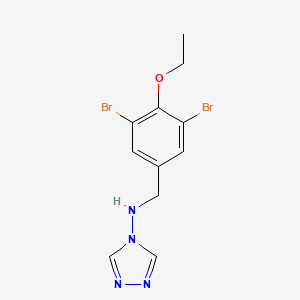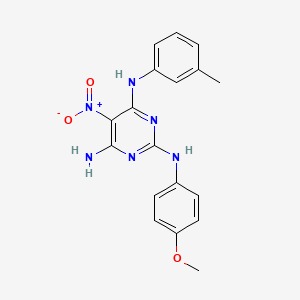
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile is an organic compound that features a fluorene moiety attached to a phenylpropanenitrile group. Fluorene derivatives are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for research and development in these areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-fluoren-9-yl)-3-phenylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and benzyl cyanide as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Mechanism: The base deprotonates the benzyl cyanide, generating a nucleophilic carbanion. This carbanion then attacks the fluorene, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 3-(9H-fluoren-9-yl)-3-phenylpropanenitrile depends on its application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation.
Electronic Properties: In organic electronics, the compound’s conjugated structure allows it to participate in charge transport processes, making it useful in devices like OLEDs.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-fluoren-9-ylmethanol
- 9H-fluoren-9-ylamine
- 9H-fluoren-9-ylidene
Uniqueness
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile is unique due to its combination of a fluorene moiety with a phenylpropanenitrile group. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and pharmaceuticals.
Propiedades
Fórmula molecular |
C22H17N |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-yl)-3-phenylpropanenitrile |
InChI |
InChI=1S/C22H17N/c23-15-14-17(16-8-2-1-3-9-16)22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,17,22H,14H2 |
Clave InChI |
KFOOYGMSQMTFNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC#N)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B15152680.png)
![2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B15152689.png)

![3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid](/img/structure/B15152713.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15152718.png)
![1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B15152729.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine](/img/structure/B15152735.png)

![4-fluoro-N-(3-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15152745.png)
![10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152748.png)

![10-phenyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152757.png)
![N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B15152781.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B15152789.png)
